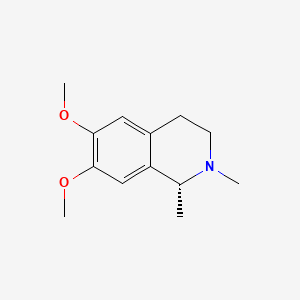
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a hydroxy group at the 8th position, a keto group at the 3rd position, and an acetic acid moiety attached to the 2nd position. It is of significant interest due to its potential therapeutic properties and chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid can be achieved through several methods:
Coupling/Cyclization: Enantiopure 3,4-dihydroquinoxalin-2-ones can be synthesized from chiral pool amino acids via coupling with N-Boc-2-iodoanilines followed by cyclization.
Michael Addition/Cyclization Cascades: This method involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds followed by cyclization.
Multicomponent Couplings: This approach uses multiple reactants to form the desired product in a single reaction vessel.
Bargellini Reaction: A reaction involving the formation of a carboxylic acid derivative from an aldehyde, a ketone, and chloroform in the presence of a base.
Photochemical Reduction: This method involves the reduction of quinoxaline derivatives using light energy.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a hydroxy derivative.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential antiviral and anti-inflammatory properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar quinoxaline core but differ in the substitution pattern.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxy and keto group arrangement but differ in the ring structure.
Uniqueness
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H8N2O4 |
|---|---|
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
2-(8-hydroxy-3-oxo-4H-quinoxalin-2-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c13-7-3-1-2-5-9(7)11-6(4-8(14)15)10(16)12-5/h1-3,13H,4H2,(H,12,16)(H,14,15) |
Clave InChI |
LTLDINRVSALJSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=C(C(=O)N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)
![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)


![Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11882847.png)





